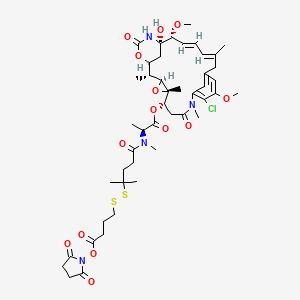

Spdb-DM4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of the maytansine-based payload DM4, a potent tubulin inhibitor, linked via a SPDB linker. This compound exhibits significant anti-tumor activity and is primarily used in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SPDB-DM4 involves the conjugation of DM4 to an antibody via the SPDB linker. The process typically involves the following steps:

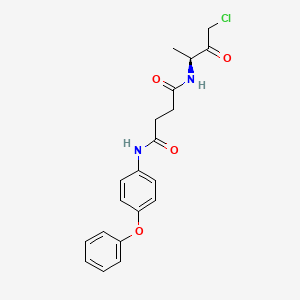

Activation of the Antibody: The antibody is activated using a suitable reagent, such as N-hydroxysuccinimidyl (NHS) ester, to introduce reactive groups.

Conjugation: The activated antibody is then reacted with DM4, which is linked via the SPDB linker.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Activation: Activation of the antibody in large bioreactors.

Conjugation and Purification: The conjugation reaction is scaled up, and the resulting product is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

SPDB-DM4 undergoes several types of chemical reactions, including:

Reduction: The disulfide bond in the SPDB linker can be reduced under certain conditions.

Substitution: The linker can undergo substitution reactions, where the disulfide bond is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and substitution reagents such as thiol-containing compounds. These reactions are typically carried out under mild conditions to preserve the integrity of the antibody .

Major Products

The major products formed from these reactions include the reduced form of this compound and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

SPDB-DM4 has a wide range of scientific research applications, including:

Cancer Research: It is used in the development of ADCs for targeted cancer therapy.

Biological Studies: This compound is used to study the mechanisms of action of ADCs and their interactions with cellular targets.

Pharmaceutical Development: The compound is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

SPDB-DM4 exerts its effects through the following mechanism:

Targeting Tumor Cells: The antibody component of the ADC targets specific antigens on the surface of tumor cells.

Internalization and Release: Upon binding, the ADC is internalized by the tumor cell, and the disulfide linker is cleaved, releasing DM4.

Inhibition of Tubulin Polymerization: DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule assembly. .

Comparison with Similar Compounds

SPDB-DM4 is unique in its combination of the SPDB linker and DM4 payload. Similar compounds include:

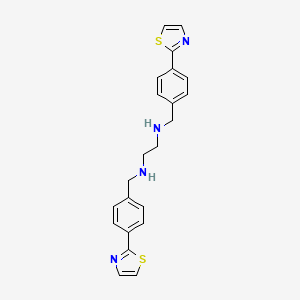

MCC-DM1: Another ADC linker-payload combination, where DM1 is linked via a maleimidocaproyl (MCC) linker.

Sulfo-SPDB-DM4: A variant of this compound with a sulfonated SPDB linker, which enhances solubility and reduces aggregation.

These compounds share similar mechanisms of action but differ in their linker chemistry and pharmacokinetic properties, highlighting the uniqueness of this compound in terms of stability and efficacy .

Properties

IUPAC Name |

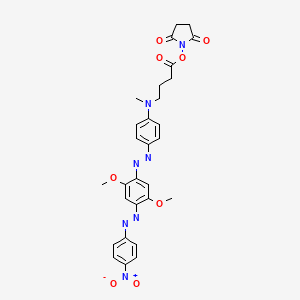

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVNQRWLLQGEIB-BAQPUJNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)